Sulconazole sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulconazole sulfoxide is a derivative of sulconazole, an imidazole antifungal agent. Sulconazole is commonly used in topical formulations to treat fungal infections such as tinea cruris, tinea corporis, and tinea versicolor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulconazole sulfoxide can be synthesized via the oxidation of sulconazole. One common method involves the use of hydrogen peroxide as an oxidizing agent. The reaction typically proceeds under mild conditions, and the product is purified using semi-preparative high-performance liquid chromatography (HPLC) .
Industrial Production Methods
This process may include stress testing, chemical synthesis, and purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulconazole sulfoxide primarily undergoes oxidation reactions. The sulfur atom in the sulfoxide group can be further oxidized to form sulfone derivatives .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent for the conversion of sulconazole to this compound.
Purification: Semi-preparative HPLC is employed to purify the sulfoxide product.
Major Products
The major product formed from the oxidation of sulconazole is this compound. Further oxidation can lead to the formation of sulconazole sulfone .
Scientific Research Applications
Chemistry: Used as a reference material for compendial procedure development and validation.
Biology: Investigated for its antifungal properties and potential use in treating fungal infections.
Medicine: Explored for its role in enhancing the efficacy of antifungal treatments.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Mechanism of Action
The mechanism of action of sulconazole sulfoxide is similar to that of sulconazole. It inhibits the synthesis of ergosterol, an essential component of fungal cell membranes, by targeting the enzyme lanosterol 14-alpha demethylase . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Sulconazole: The parent compound, used as an antifungal agent.
Sulconazole sulfone: A further oxidized derivative of sulconazole sulfoxide.
Other Imidazole Antifungals: Compounds such as clotrimazole and miconazole, which also inhibit ergosterol synthesis.
Uniqueness
This compound is unique due to its specific formation as a degradation product of sulconazole nitrate. Its distinct chemical structure and properties make it valuable for research and quality control in pharmaceutical applications .
Properties
CAS No. |
91021-82-8 |
---|---|
Molecular Formula |
C18H15Cl3N2OS |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfinyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H15Cl3N2OS/c19-14-3-1-13(2-4-14)11-25(24)18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2 |
InChI Key |
GGLXOBRBVWGRHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.